molecular formula C17H18O3 B13725321 1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene

1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene

Cat. No.: B13725321
M. Wt: 276.28 g/mol
InChI Key: GDHNBPHYVRHYCC-CVCCECKZSA-N
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Description

1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-¹³C₆)vinyl)benzene is a structurally complex aromatic compound featuring a 1,3-dimethoxybenzene core linked via a vinyl bridge to a 4-methoxyphenyl group. The latter is isotopically labeled with ¹³C at all six carbon positions (¹³C₆), distinguishing it from non-labeled analogs. This isotopic enrichment enhances its utility in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic pathway analysis due to the improved signal resolution and tracking capabilities of ¹³C .

The compound’s synthesis likely involves alkylation or coupling reactions, as inferred from analogous methods in the literature. For example, methylation steps using dimethyl sulfate—a reagent employed in the synthesis of structurally related methoxy-substituted benzothiazepinones—may be adapted for introducing methoxy groups . The vinyl linkage could arise from a Wittig or Heck coupling, common strategies for forming carbon-carbon double bonds in aromatic systems.

Properties

Molecular Formula

C17H18O3

Molecular Weight

276.28 g/mol

IUPAC Name

1,3-dimethoxy-5-[(E)-2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6+1,7+1,8+1,9+1,13+1,15+1

InChI Key

GDHNBPHYVRHYCC-CVCCECKZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of resveratrol-13C6 Trimethyl Ether typically involves the methylation of resveratrol. A common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of resveratrol-13C6 Trimethyl Ether may involve a similar methylation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may involve column chromatography to isolate the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Resveratrol-13C6 Trimethyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

Resveratrol-13C6 Trimethyl Ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of resveratrol-13C6 Trimethyl Ether involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs include:

  • 1,3-Dimethoxy-5-(2-(4-methoxyphenyl)vinyl)benzene: The non-isotopic version of the target compound. Differences in spectral properties (e.g., ¹³C NMR signals) and applications (e.g., absence of isotopic tracing utility) are key distinctions.
  • Benzothiazepinone derivatives (e.g., (±)-cis-2-(4-Methoxyphenyl)-3-methoxy-...): These feature a heterocyclic core but share methoxyphenyl substituents and synthetic methodologies (e.g., dimethyl sulfate for methylation) .

Spectral and Functional Differences

  • ¹³C NMR: The target compound’s ¹³C₆-labeled phenyl group produces distinct, high-intensity signals compared to non-labeled analogs, enabling precise structural elucidation .
  • Mass Spectrometry: The isotopic pattern differs significantly due to ¹³C enrichment, with a +6 Da shift in molecular ion peaks compared to non-labeled versions.
  • Reactivity: The vinyl bridge may confer enhanced conjugation and stability relative to saturated linkages in benzothiazepinones.

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